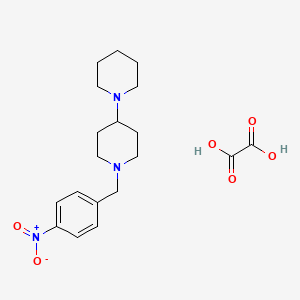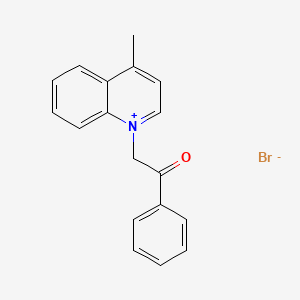![molecular formula C21H22F2N4O4 B5156581 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine, also known as F-18 FP-CIT, is a radiopharmaceutical drug that is used in the diagnosis of Parkinson's disease and other movement disorders. The drug is a dopamine transporter (DAT) imaging agent that is used to measure the density of DAT in the brain.
Wirkmechanismus
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT binds to the DAT in the brain, which is responsible for the reuptake of dopamine. By binding to the DAT, 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT allows for the visualization of the density of DAT in the brain. The density of DAT in the brain is an important biomarker for Parkinson's disease and other movement disorders.
Biochemical and Physiological Effects:
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has no known biochemical or physiological effects on the body. The drug is rapidly eliminated from the body through the urinary system, and its half-life is approximately 110 minutes.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has several advantages for lab experiments. The drug allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders. 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is also a highly sensitive imaging agent that can detect changes in DAT density that may not be visible with other imaging agents. However, 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has several limitations for lab experiments. The drug is expensive and requires specialized equipment for PET imaging. Additionally, the drug has a short half-life, which limits the amount of time available for imaging.
Zukünftige Richtungen
There are several future directions for the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in scientific research. One potential future direction is the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in the diagnosis of other neurological disorders, such as dementia and Alzheimer's disease. Another potential future direction is the development of new imaging agents that are more sensitive and specific for DAT. Additionally, the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in preclinical studies may provide valuable insights into the pathophysiology of Parkinson's disease and other movement disorders.
Synthesemethoden
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is synthesized through a multistep process that involves the reaction of 4-nitrophenylmorpholine with 2-fluoro-5-(4-bromobenzoyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine fluoride in the presence of a phase transfer catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is primarily used in the diagnosis of Parkinson's disease and other movement disorders. The drug is administered intravenously, and its uptake in the brain is measured using positron emission tomography (PET) imaging. PET imaging allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders.
Eigenschaften
IUPAC Name |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O4/c22-16-3-1-15(2-4-16)21(28)26-7-5-24(6-8-26)19-14-18(25-9-11-31-12-10-25)17(23)13-20(19)27(29)30/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVQLCDERLBMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)